molecular formula C10H18O4S2 B13818060 Di-isopropyl-2,3-dimercaptosuccinate

Di-isopropyl-2,3-dimercaptosuccinate

Katalognummer: B13818060
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: YKPJGUVPRSQCPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diisopropyl 2-isopropyl-6-methylphenylboronate is an organoboron compound with the molecular formula C16H27BO2. It is a boronic ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Vorbereitungsmethoden

Diisopropyl 2-isopropyl-6-methylphenylboronate can be synthesized through several methods. One common synthetic route involves the reaction of 2-isopropyl-6-methylphenylboronic acid with diisopropyl borate under anhydrous conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Diisopropyl 2-isopropyl-6-methylphenylboronate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of diisopropyl 2-isopropyl-6-methylphenylboronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the aryl or vinyl halide substrate . The pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura reaction.

Vergleich Mit ähnlichen Verbindungen

Diisopropyl 2-isopropyl-6-methylphenylboronate can be compared with other boronic esters, such as:

Diisopropyl 2-isopropyl-6-methylphenylboronate stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.

Eigenschaften

Molekularformel

C10H18O4S2

Molekulargewicht

266.4 g/mol

IUPAC-Name

dipropan-2-yl 2,3-bis(sulfanyl)butanedioate

InChI

InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3

InChI-Schlüssel

YKPJGUVPRSQCPX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.